![molecular formula C8H10ClN3O2 B1532050 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one CAS No. 2092592-44-2](/img/structure/B1532050.png)
4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one
Overview
Description
4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, also known as 4-chloro-5-HPPD, is a synthetic small molecule that has recently gained considerable attention in the scientific community due to its potential applications in drug discovery, medicinal chemistry, and chemical biology. 4-chloro-5-HPPD is a heterocyclic compound containing both nitrogen and chlorine atoms and is structurally related to a class of compounds known as pyridazine derivatives. This chemical compound has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antibiotic properties, as well as potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Scientific Research Applications
Synthetic Chemistry Applications
4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one serves as a key intermediate in the synthesis of heterocyclic compounds with potential biological activity. For example, Sayed et al. (2003) demonstrated the synthesis of pyridazinone derivatives with antimicrobial and antifungal activities, highlighting the versatility of pyridazinone scaffolds in producing compounds with significant biological properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Similarly, Rostovskii et al. (2017) discussed the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles to synthesize pyrroles and pyrazines, indicating the importance of pyridazinone derivatives in facilitating complex synthetic transformations (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin, & Agafonova, 2017).
Medicinal Chemistry and Pharmacological Applications
The structural motif of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is prevalent in compounds exhibiting anticancer, antiangiogenic, and antioxidant activities. Kamble et al. (2015) synthesized a series of pyridazinone derivatives and evaluated their efficacy against various human cancer cell lines, highlighting the potential of such derivatives in oncological research (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015). This research underscores the role of pyridazinone derivatives in developing new therapeutic agents with targeted biological activities.
Material Science and Chemistry
In materials science, pyridazinone derivatives, such as those based on 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, are explored for their optical properties. Gong et al. (2010) synthesized novel pyridazinyl pyrazoline derivatives and investigated their absorption and fluorescence characteristics, indicating the potential use of these compounds in the development of optical materials (Gong, Xie, Zhao, Lv, Liu, Zheng, & Lian, 2010).
properties
IUPAC Name |
5-chloro-4-(3-hydroxypyrrolidin-1-yl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCZEYXYHJPEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C(=O)NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.